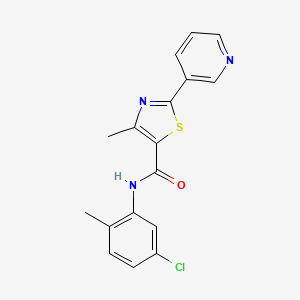
4-(3-methoxybenzylidene)-1-(3-methylphenyl)-3,5-pyrazolidinedione
Descripción general
Descripción
4-(3-methoxybenzylidene)-1-(3-methylphenyl)-3,5-pyrazolidinedione is a compound likely of interest in fields such as organic chemistry and material science due to its pyrazolidinedione core, which is a feature common among compounds with significant biological or physical properties.
Synthesis Analysis
The synthesis of compounds closely related to the molecule of interest often involves regiospecific reactions, where the specific arrangement of atoms in the product is critical. For instance, Kumarasinghe et al. (2009) described the synthesis of a complex molecule through regiospecific methods, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through techniques such as X-ray crystallography. Zhu & Qiu (2011) utilized this method for characterizing Schiff bases, which are structurally related to the compound of interest, showcasing the utility of crystallographic analysis in understanding the configuration and conformation of molecules (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Compounds with the pyrazolidinedione core can undergo a variety of chemical reactions, including condensation and reduction, as demonstrated by Becerra et al. (2021) in their study on pyrazole derivatives (Becerra, Rojas, & Castillo, 2021). These reactions are crucial for modifying and synthesizing new compounds with desired properties.
Physical Properties Analysis
The physical properties of such compounds can vary widely but are essential for applications in material science and pharmaceuticals. Techniques such as spectroscopic analysis provide insights into the physical characteristics of these molecules.
Chemical Properties Analysis
Chemical properties, including reactivity and stability, can be inferred from studies like that of Karrouchi et al. (2021), who performed detailed analysis including spectroscopic methods and molecular docking to understand the properties of a pyrazole-3-carbohydrazide derivative (Karrouchi et al., 2021).
Propiedades
IUPAC Name |
(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(3-methylphenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-5-3-7-14(9-12)20-18(22)16(17(21)19-20)11-13-6-4-8-15(10-13)23-2/h3-11H,1-2H3,(H,19,21)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDXFGUNFUIKDT-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4686689.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4686697.png)
![ethyl 4-{[3-(2,4-dichlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B4686714.png)
![methyl 2-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4686717.png)
![N'-[1-(3,5-dihydroxyphenyl)ethylidene]-2-(3-methoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B4686727.png)
![N-cycloheptyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4686730.png)
![3-cyclopropyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4686731.png)

![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methylbenzamide](/img/structure/B4686753.png)
![(2-chlorophenyl)[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amine](/img/structure/B4686759.png)
![N-(2-methoxy-5-nitrophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4686763.png)
![7-(2-furyl)-2-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4686768.png)

![4-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride](/img/structure/B4686781.png)